3-(Acetyloxy)androst-5-en-17-yl benzoate
Overview
Description
“3-(Acetyloxy)androst-5-en-17-yl benzoate” is a chemical compound with the molecular formula C28H36O4. It is also known as Androst-5-ene-3β,17β-diol, 3-acetate 17-benzoate .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, (3β)-3-acetyloxy-5(6)-androsten-7-one oxime and 3,5(6)-androstadien-7-one oxime were synthesized and their in vitro cytotoxic activities were evaluated .Molecular Structure Analysis
The molecular structure of “this compound” is complex, with a rigid tetra-cyclic skeleton characteristic of steroids . The structure also includes various functional groups located around the periphery of the skeleton .Scientific Research Applications
Synthesis and Chemical Transformation
- 3-(Acetyloxy)androst-5-en-17-yl benzoate and similar compounds are frequently used in synthetic chemistry as intermediates in the synthesis of complex steroids. An example includes the synthesis of (15E)-3β-Hydroxyandrost-5-ene-15,17-dione 15-(O-Carboxymethyl)oxime from 17β-hydroxy-15β-[(4-methoxyphenyl)methoxy]androst-5-en-3β-yl acetate, where various transformations such as acetylation and oxidation are utilized (Fajkos̆, Pouzar, & C̆erný, 1996).
Role in Steroid Transformation Studies
- Research on steroid transformation also involves compounds like this compound. For example, the conversion of androst-4-ene-3,17-dione to 3β-hydroxyandrost-5-en-17-one was studied using sheep adrenal microsomes, which is significant in understanding steroid biochemistry (Ward & Engel, 1966).
Exploration in Steroid Synthesis
- The synthesis of various steroidal structures, such as 5α-Androstane-3α, 16α, 17β-triol, from 3β-hydroxy-5-androsten-17-one, showcases the potential of these compounds in creating diverse steroidal architectures, which can have various biological implications (Newaz & Tcholakian, 1984).
Investigating Steroidal Reactions
- Research into steroidal reactions often involves compounds like this compound to understand the mechanistic aspects of steroidal transformations. This can provide insights into the reactivity and potential applications of these molecules in medicinal chemistry (Viger, Coustal, & Marquet, 1978).
Development of Steroidal Derivatives
- The chemical manipulation of such compounds is crucial in the development of novel steroidal derivatives with potential therapeutic applications. This involves sophisticated chemical reactions to modify the steroidal core and study its properties (Matsui & Kinuyama, 1976).
Study of Steroidal Dynamics
- Investigations into the dynamics of steroid molecules, including their formation and transformation, are conducted using compounds like this compound. These studies deepen our understanding of steroidal behavior and interactions in various biological systems (Kelly & Sykes, 1968).
Future Directions
The future directions for research on “3-(Acetyloxy)androst-5-en-17-yl benzoate” and similar compounds could involve further exploration of their biological activities and potential pharmaceutical applications. The cytotoxic activities of similar compounds against various cancer cell lines suggest potential for therapeutic use .
properties
IUPAC Name |
(3-acetyloxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl) benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H36O4/c1-18(29)31-21-13-15-27(2)20(17-21)9-10-22-23-11-12-25(28(23,3)16-14-24(22)27)32-26(30)19-7-5-4-6-8-19/h4-9,21-25H,10-17H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVRUDYNTKOCRNP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4OC(=O)C5=CC=CC=C5)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H36O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00974939 | |
Record name | 3-(Acetyloxy)androst-5-en-17-yl benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00974939 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
436.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
5953-63-9 | |
Record name | SKF 2895 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=148900 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-(Acetyloxy)androst-5-en-17-yl benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00974939 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Androst-5-ene-(3β,17β)-diol 3-acetate 17-benzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.198 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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